2,2-Dimethylpent-4-yn-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpent-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h1,8H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQWKSNREHAZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461505 | |
| Record name | 2,2-dimethylpent-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107540-03-4 | |
| Record name | 2,2-Dimethyl-4-pentyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107540-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-dimethylpent-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpent-4-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Synthetic Methodologies for 2,2 Dimethylpent 4 Yn 1 Ol and Its Analogs
Direct Synthetic Routes to 2,2-Dimethylpent-4-yn-1-ol
Direct synthesis of this compound can be envisioned through the coupling of smaller, readily available fragments. One plausible and common strategy in organic synthesis involves the reaction of an organometallic nucleophile with an electrophilic species. For instance, the reaction of ethynylmagnesium bromide, a Grignard reagent, with 2,2-dimethyloxirane (B32121) (isobutylene oxide) would yield the desired product after an aqueous workup. cdnsciencepub.com In this approach, the highly nucleophilic acetylide attacks and opens the epoxide ring, forming the required carbon-carbon bond and establishing the primary alcohol functionality simultaneously.
Another direct route involves the reaction of the lithium acetylide derived from 3,3-dimethyl-1-butyne (B43207) with formaldehyde (B43269). The acetylide, formed by deprotonation with a strong base like n-butyllithium, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to generate the target primary alcohol after neutralization.
Functional Group Interconversion Strategies for this compound Precursors
Often, it is more efficient to synthesize a precursor molecule and then convert one of its functional groups into the desired primary alcohol. This approach is particularly valuable when the precursor is more accessible or stable than the final product.
A primary method for synthesizing this compound is through the reduction of its corresponding carbonyl derivatives, such as 2,2-dimethylpent-4-ynal (B6147285) or ethyl 2,2-dimethylpent-4-ynoate . uni.luuni.lunih.gov This transformation is typically achieved with high efficiency using standard hydride reducing agents.
The reduction of the aldehyde, 2,2-dimethylpent-4-ynal, can be accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. For the reduction of the ester, ethyl 2,2-dimethylpent-4-ynoate, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is generally required to achieve complete conversion to the primary alcohol. The choice of reagent is critical to ensure the alkyne functionality remains intact during the reduction process.
| Precursor Substrate | Typical Reducing Agent | Solvent | Product |
|---|---|---|---|
| 2,2-Dimethylpent-4-ynal | Sodium Borohydride (NaBH₄) | Ethanol/Methanol | This compound |
| Ethyl 2,2-dimethylpent-4-ynoate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether/THF | This compound |
The construction of the this compound skeleton can be achieved through the alkylation of propargyl-based reagents. mdpi.com A common strategy involves the reaction of a nucleophilic propargyl species with an appropriate electrophile. For example, the reaction of propargyl bromide with the enolate of ethyl isobutyrate, followed by reduction of the resulting ester, would yield the target molecule. wikipedia.org
Alternatively, organometallic propargyl reagents can be employed. The Barbier-type reaction, which involves the in-situ formation of an organometallic species, provides a convenient method. nih.gov Reacting propargyl bromide with a carbonyl compound like isobutyraldehyde (B47883) in the presence of a metal such as zinc, indium, or magnesium generates a homopropargylic alcohol. nih.govcardiff.ac.uk While this specific reaction yields an isomer of the target compound, the underlying principle of propargylation is a key strategy for building such structures. mdpi.com
| Propargyl Source | Electrophile/Substrate | Key Conditions/Mediator | Resulting Intermediate Type |
|---|---|---|---|
| Propargyl Bromide | Enolate of Ethyl Isobutyrate | Base (e.g., LDA, NaH) | Alkylated Ester |
| Propargyl Bromide | Isobutyraldehyde | Zinc (Barbier Reaction) | Homopropargylic Alcohol (Isomer) |
| Lithium Acetylide | 2,2-Dimethyloxirane | Anhydrous THF | Primary Alkynol |
The target alkyne can be prepared from its corresponding alkene analog, 2,2-Dimethylpent-4-en-1-ol . nih.govchemsrc.com This synthetic route typically involves a two-step sequence: halogenation of the double bond followed by a double dehydrohalogenation.
First, the alkene is treated with bromine (Br₂) in an inert solvent like dichloromethane (B109758) to form the vicinal dibromide, 4,5-dibromo-2,2-dimethylpentan-1-ol. Subsequently, this dibrominated intermediate is subjected to a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or hot alcoholic potassium hydroxide (B78521) (KOH), to eliminate two equivalents of hydrogen bromide (HBr), thereby forming the triple bond and yielding this compound. The synthesis of the starting alkene, 2,2-dimethylpent-4-en-1-ol, can itself be achieved via the reduction of 2,2-dimethylpent-4-enal.
Advanced Synthetic Protocols for the Construction of this compound Core Structure
Modern synthetic chemistry offers more sophisticated methods for constructing carbon-carbon bonds, often employing organometallic catalysts to achieve high selectivity and efficiency.
Organometallic reagents provide powerful tools for the synthesis of complex molecules. mt.com Organocopper reagents, in particular, are well-suited for reactions involving alkynes. rsc.org For instance, a Gilman cuprate, such as lithium di(propargyl)cuprate, could be used to open an epoxide like 2,2-dimethyloxirane, providing a pathway to the target structure. The carbocupration of acetylene, followed by alkylation, is another powerful technique for creating substituted alkenes, which can be further modified. rsc.org
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are cornerstones of modern synthesis for forming carbon-carbon bonds between sp- and sp²-hybridized carbons. nih.gov While typically used to couple terminal alkynes with aryl or vinyl halides, variations of this methodology can be adapted for the synthesis of aliphatic alkynes. For example, a palladium-catalyzed coupling between a suitable organoboron compound and a thioalkyne derivative can produce substituted alkynes under mild, non-basic conditions. nih.gov These advanced methods offer alternative, albeit more complex, routes to the this compound framework.
Asymmetric Synthetic Approaches towards Chiral Alkynols
The synthesis of chiral alkynols, which are valuable building blocks in organic synthesis, has been a significant area of research. thieme-connect.de While this compound itself is achiral, the asymmetric synthesis of its chiral analogs, particularly tertiary propargylic alcohols, has been achieved through several key strategies. These methods focus on the creation of a stereogenic center, typically at the carbon bearing the hydroxyl group.
One prominent approach is the enantioselective alkynylation of prochiral ketones . This method involves the addition of an alkyne nucleophile to a ketone in the presence of a chiral catalyst or ligand, resulting in the formation of a chiral tertiary alcohol. rsc.org Various catalytic systems have been developed for this purpose, utilizing metals such as ruthenium, indium, and zinc. acs.orgorganic-chemistry.orgwikipedia.org For instance, chiral ruthenium complexes containing bis(oxazolinyl)phenyl ligands have demonstrated high enantioselectivities in the direct alkynylation of aldehydes. acs.org Similarly, an Indium(III)/BINOL complex has been shown to be effective for the asymmetric alkynylation of a broad range of aldehydes, a principle that can be extended to ketones. organic-chemistry.org The use of N-methylephedrine as a chiral ligand in zinc-mediated additions of terminal alkynes to aldehydes is another well-established method that provides high enantioselectivity. thieme-connect.dewikipedia.org
Another significant strategy is the kinetic resolution of racemic tertiary propargylic alcohols . This technique involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure alcohol. rsc.orgchemistryviews.org A notable example is the palladium-catalyzed kinetic resolution of tertiary propargylic alcohols, which yields both optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with excellent enantioselectivities. rsc.org Copper-catalyzed kinetic resolution through enantioselective silylation has also been reported as an effective non-enzymatic method. researchgate.net
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral alkynols. Chiral N-heterocyclic carbenes (NHCs) have been employed to catalyze the benzoin (B196080) reaction between aldehydes and ynones, producing highly enantioenriched tertiary alkynyl carbinols. nih.gov Furthermore, organocatalytic one-pot protocols have been developed for the formal alkynylation of α,β-unsaturated aldehydes, leading to important optically active compounds. acs.org
Comparative Analysis of Synthetic Pathways
A comparative analysis of these synthetic pathways is crucial for selecting the most appropriate method for a specific application, considering factors such as efficiency, stereoselectivity, and sustainability.
The efficiency of a synthetic pathway is often measured by its yield and the simplicity of the reaction conditions. The regioselectivity becomes critical when dealing with unsymmetrical alkynes.
| Synthetic Approach | Catalyst/Ligand | Typical Yields | Regioselectivity |
| Asymmetric Alkynylation | Ru-Bis(oxazolinyl)phenyl | High | High |
| Asymmetric Alkynylation | In(III)/BINOL | High | High |
| Asymmetric Alkynylation | Zn(OTf)₂/N-methylephedrine | High | High |
| Kinetic Resolution | Pd((R)-DTBM-SEGphos)Cl₂ | Good | Not applicable |
| Organocatalysis (NHC) | Chiral N-heterocyclic carbene | Good | High |
| Nickel-Catalyzed Coupling | Ni-spiro phosphoramidite (B1245037) | High | High |
Nickel-catalyzed enantioselective alkylative coupling of alkynes and aldehydes has been shown to produce chiral allylic alcohols with high yields and regioselectivity. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling of terminal alkynes with acetylenic esters, ketones, and sulfones generates stereodefined enynes in high yields, which can then be converted to chiral β-alkynyl derivatives. rsc.org
Stereocontrol is paramount in asymmetric synthesis, with enantiomeric excess (ee) being a key metric.
| Synthetic Approach | Catalyst/Ligand | Typical Enantioselectivity (ee) |
| Asymmetric Alkynylation | Ru-Bis(oxazolinyl)phenyl | Excellent |
| Asymmetric Alkynylation | In(III)/BINOL | High |
| Asymmetric Alkynylation | Zn(OTf)₂/N-methylephedrine | Up to 99% |
| Kinetic Resolution | Pd((R)-DTBM-SEGphos)Cl₂ | Excellent (up to >99%) |
| Organocatalysis (NHC) | Chiral N-heterocyclic carbene | High |
| Nickel-Catalyzed Coupling | Ni-spiro phosphoramidite | Excellent (up to 99%) |
The enantioselective addition of alkynylzinc compounds to aldehydes, particularly with ligands like N-methylephedrine, has consistently provided high enantiomeric excesses. wikipedia.org The palladium-catalyzed kinetic resolution method also stands out for its excellent enantioselectivity. rsc.org Furthermore, nickel-catalyzed couplings with chiral spiro phosphoramidite ligands have demonstrated excellent enantioselectivities in the synthesis of chiral allylic alcohols. organic-chemistry.org
The practical application of a synthetic method often depends on its scalability and adherence to the principles of sustainable chemistry, such as the use of readily available and non-toxic reagents and catalysts.
The method developed by Carreira and co-workers, using zinc triflate and N-methylephedrine, is advantageous due to the commercial availability and relatively low cost of the reagents. thieme-connect.dewikipedia.org This makes it a practical choice for larger-scale synthesis. The palladium-catalyzed kinetic resolution also shows promise for gram-scale synthesis. rsc.org
From a sustainability perspective, catalytic methods are generally preferred over stoichiometric ones. The development of catalytic asymmetric alkynylations using metals like ruthenium and indium represents a step towards more sustainable processes. acs.orgorganic-chemistry.org Organocatalytic methods, which avoid the use of metals altogether, are also highly attractive from a green chemistry standpoint. nih.govacs.org
Iii. Reactivity and Mechanistic Investigations of 2,2 Dimethylpent 4 Yn 1 Ol
Chemical Transformations Involving the Hydroxyl Functionality of 2,2-Dimethylpent-4-yn-1-ol
The hydroxyl group of this compound can be readily transformed into other functional groups, enabling its use in a variety of synthetic applications.
Alcohols are inherently poor leaving groups in nucleophilic substitution reactions because the hydroxide (B78521) ion (HO⁻) is a strong base. masterorganicchemistry.com To enhance its utility as an electrophile, the hydroxyl group of this compound can be converted into a better leaving group, such as a sulfonate ester (mesylate, tosylate) or a halide. This activation is a common strategy in organic synthesis. masterorganicchemistry.com
The conversion to tosylates or mesylates is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, in the presence of a base like pyridine. masterorganicchemistry.com This process forms a sulfonate ester, which is an excellent leaving group, facilitating subsequent substitution or elimination reactions. Importantly, the formation of these sulfonates occurs without altering the stereochemistry at the carbinol carbon. masterorganicchemistry.com Once activated, these derivatives can readily undergo nucleophilic substitution.
Similarly, the hydroxyl group can be replaced by halogens. For instance, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide, which are valuable intermediates for cross-coupling reactions. Vinyl triflates, formed from ketones, are also known to be excellent substrates in transition metal-catalyzed reactions. libretexts.org
Table 1: Common Reagents for Activating Hydroxyl Groups
| Activated Group | Reagent | Byproduct | Application |
|---|---|---|---|
| Mesylate (OMs) | Methanesulfonyl chloride (MsCl), Pyridine | Pyridinium (B92312) hydrochloride | Nucleophilic Substitution |
| Tosylate (OTs) | p-Toluenesulfonyl chloride (TsCl), Pyridine | Pyridinium hydrochloride | Nucleophilic Substitution |
| Chloride (Cl) | Thionyl chloride (SOCl₂) | SO₂, HCl | Grignard Reagent Formation, Coupling Reactions |
The oxidation of the primary alcohol in this compound to an aldehyde or a carboxylic acid is a fundamental transformation. However, the presence of the terminal alkyne introduces selectivity challenges, as the alkyne itself can be susceptible to oxidation or other side reactions under certain conditions.
Common oxidizing agents for converting primary alcohols to aldehydes include pyridinium chlorochromate (PCC), Dess-Martin periodinane, and conditions for Swern oxidation. thieme-connect.de For example, oxidation of a similar propargyl alcohol, 4,4-dimethylpent-2-yn-1-ol, to the corresponding aldehyde has been studied, highlighting challenges such as over-oxidation to the carboxylic acid or ester formation. The sterically hindered environment around the hydroxyl group, due to the adjacent gem-dimethyl substituents, can impede the approach of the oxidizing agent, sometimes requiring an excess of the reagent.
Table 2: Performance of Different Oxidizing Agents on a Similar Propargyl Alcohol
| Oxidant | Solvent | Temperature (°C) | Yield (%) | Side Reactions |
|---|---|---|---|---|
| MnO₂ | CH₂Cl₂ | 25 | 30–35 | Over-oxidation to carboxylic acid |
| Pyridinium chlorochromate (PCC) | DCM | 0 | 45–50 | Ester formation |
| TEMPO/NaOCl | Acetonitrile | 10 | 60–65 | Minimal |
Data derived from studies on the analogous compound 4,4-dimethylpent-2-yn-1-ol.
The choice of oxidant and reaction conditions is crucial to achieve chemoselectivity, favoring the oxidation of the alcohol over the alkyne. Milder, more selective reagents are generally preferred to avoid unwanted side reactions.
Reactions of the Terminal Alkyne Moiety in this compound
The terminal alkyne is a highly versatile functional group, participating in a wide array of reactions including reductions, cycloadditions, and metal-catalyzed couplings.
The triple bond of the alkyne can be fully or partially reduced. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst typically leads to the complete reduction of the alkyne to the corresponding alkane, 2,2-dimethylpentan-1-ol.
Selective reduction to the corresponding alkene, 2,2-dimethylpent-4-en-1-ol, can be achieved using specific catalysts. nih.govlookchem.com For instance, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to cis-alkenes. Dissolving metal reductions, such as with sodium in liquid ammonia (B1221849), are used to produce trans-alkenes from internal alkynes, though this is less relevant for terminal alkynes where only one alkene geometry is possible. ethz.ch
Alkynes are known to participate in various cycloaddition reactions, where they act as the 2π-electron component. researchgate.net The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. researchgate.netlibretexts.org While terminal alkynes can act as dienophiles, their reactivity can be influenced by steric hindrance. The gem-dimethyl group in this compound could sterically hinder the approach to the alkyne, potentially affecting reaction rates compared to less substituted alkynes.
Alkynes can also undergo [2+2] cycloadditions, often photochemically, to form cyclobutene (B1205218) derivatives. libretexts.org Furthermore, they are key components in [3+2] cycloadditions, such as the azide-alkyne cycloaddition, which is a cornerstone of click chemistry. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can produce 1,5-disubstituted triazoles, and while studies have been conducted on various alkynes, the specific use of this compound in this context requires further investigation. acs.org Rhodium-catalyzed intramolecular [3+2] cycloadditions have also been developed, showcasing the versatility of alkynes in forming five-membered rings. pku.edu.cn
The terminal alkyne of this compound is particularly well-suited for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. chemie-brunschwig.cheie.gr
The Sonogashira coupling is a prominent example, involving the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgustc.edu.cn This reaction is highly efficient for creating C(sp²)-C(sp) bonds under mild conditions, such as at room temperature. wikipedia.orgwalisongo.ac.id The hydroxyl group in this compound generally does not require protection for this reaction to proceed successfully. mdpi.com
Table 3: Typical Conditions for Sonogashira Coupling
| Component | Example Reagent | Role |
|---|---|---|
| Alkyne Substrate | This compound | Nucleophilic component |
| Halide Substrate | Aryl iodide, Aryl bromide | Electrophilic component |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for the catalytic cycle |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |
| Base | Triethylamine (Et₃N), Diisopropylamine | Neutralizes HX byproduct, promotes acetylide formation |
The general mechanism involves two interconnected catalytic cycles. libretexts.org The palladium cycle includes the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org Copper-free Sonogashira variants have also been developed to avoid the formation of alkyne homocoupling byproducts. walisongo.ac.idgoogle.com
Intramolecular Cyclization and Rearrangement Processes
The bifunctional nature of this compound derivatives, containing both a nucleophilic group (or a precursor) and an electrophilic alkyne, makes them prime candidates for intramolecular cyclization reactions. These processes are often triggered by electrophilic activation of the triple bond.
Lactonization Pathways from Related Carboxylic Acid Derivatives
The corresponding carboxylic acid of this compound, 2,2-dimethylpent-4-ynoic acid, and its alkene analogue, 2,2-dimethylpent-4-enoic acid, are valuable substrates for lactonization, forming γ-butyrolactone rings. These intramolecular cyclization reactions can be initiated by various electrophilic reagents.
For instance, the chlorolactonization of 2,2-dimethylpent-4-enoic acid can be achieved in high yield using a system of diphenyl sulfoxide (B87167) and oxalyl chloride. sorbonne-universite.fr This method avoids the formation of sulfenylation byproducts and provides the corresponding γ-lactone efficiently. sorbonne-universite.fr Another approach involves manganese(III) acetate-mediated arylation-lactonization of alkenoic acids, which allows for the synthesis of γ,γ-disubstituted γ-butyrolactones. rsc.org
In a related process, the bromo-analogue, 5-bromo-2,2-dimethylpentanoic acid isobutyl ester, can undergo an acid-catalyzed cyclization. Treatment with concentrated sulfuric acid converts the isomeric impurity, 4-bromo-2,2-dimethylpentanoic acid isobutyl ester, into its corresponding lactone derivative, facilitating purification of the desired 5-bromo compound. googleapis.com This demonstrates how structural isomers can be selectively cyclized under specific conditions. googleapis.com Furthermore, 2,2-dimethylpent-4-ynoic acid itself has been utilized in palladium-mediated coupling reactions with α-halopyrroles to form lactone-pyrrole intermediates, which are key steps in the synthesis of bacteriochlorins. acs.org
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorolactonization | Diphenyl sulfoxide, Oxalyl chloride, MeCN | γ-chloro-γ,γ-dimethyl-butyrolactone | 91% | sorbonne-universite.fr |
| Arylation-Lactonization | Mn(OAc)₃·2H₂O, Phenylboronic acid, CH₃COOH | γ,γ-dimethyl-β-phenyl-γ-butyrolactone | Not specified | rsc.org |
Olefin Isomerization-Claisen Rearrangements (ICR) in Related Alkenyl Systems
While this compound itself contains an alkyne, its derivatives, particularly allyl ethers, are analogous to systems that undergo the powerful Isomerization-Claisen Rearrangement (ICR). The Claisen rearrangement is a sorbonne-universite.frsorbonne-universite.fr-sigmatropic rearrangement of an allyl vinyl ether, which thermally converts to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org The ICR strategy expands this utility by using a catalyst, typically an iridium(I) complex, to first isomerize a more readily available bis-allyl ether into the requisite allyl vinyl ether intermediate. pitt.edunih.gov This intermediate then undergoes the thermal Claisen rearrangement in a subsequent step. pitt.edunih.gov
This tandem process is highly effective for stereoselective synthesis. pitt.edu The rearrangement proceeds through a highly ordered, six-membered chair-like transition state, which allows for the efficient transfer of stereochemical information. organic-chemistry.org For derivatives of this compound, an analogous process could involve the formation of an allenyl vinyl ether from the propargyl alcohol moiety. Gold(I) catalysts have been shown to facilitate the Claisen rearrangement of allenyl vinyl ethers to produce substituted 1,3-dienes. rsc.org The ICR methodology offers a robust strategy for constructing complex molecular architectures, including those with quaternary carbon centers, with a high degree of stereocontrol. pitt.edupitt.edu
Investigation of Intramolecular Cyclization Dependence on Structural Features
The outcome of intramolecular cyclizations involving derivatives of pent-4-yn-1-ol is highly dependent on the substrate's structural features and the reaction conditions. The mode of cyclization, such as 5-exo-dig versus 6-endo-dig, can often be controlled. For example, the selective cyclization of ortho-alkynylarylketones, prepared from pent-4-yn-1-ol derivatives, can be directed. researchgate.net Using a Brønsted acid like (+)-CSA under heating conditions leads to 2-phenylnaphthalen-1-ol intermediates via a 6-endo-dig cyclization. researchgate.net In contrast, switching to a Lewis acid such as Bi(OTf)₃ promotes a 5-exo-dig cyclization to yield cyclopenta[a]naphthalenol products. researchgate.net
The rate of cyclization is also influenced by the length of the tether connecting the nucleophile and the electrophilic alkyne, which affects the ring size of the product. Studies on related systems show that the formation of a five-membered ring is generally faster than a six-membered ring due to lower activation energy. nih.gov Furthermore, the electronic nature of the triple bond and the stereochemistry of adjacent double bonds are critical. Research on the cyclization of bromo-derivatives of enynols has shown that a cis-configuration of the double bond and the electronic properties of the alkyne are prerequisites for successful C-C bond formation. researchgate.net
Stereochemical Control and Chiral Transfer in Reactions of this compound Derivatives
Achieving stereochemical control in reactions is a central goal of modern organic synthesis. Derivatives of this compound can be employed in various diastereoselective and enantioselective transformations.
Diastereoselective Transformations
Diastereoselectivity can be achieved when a reaction forms a new stereocenter in a molecule that already contains one or more stereocenters. The aforementioned Isomerization-Claisen Rearrangement (ICR) is a prime example of a highly diastereoselective process. pitt.edu The iridium(I)-catalyzed isomerization of bis(allyl) ethers followed by thermal rearrangement consistently leads to syn-2,3-dialkyl-4-pentenal derivatives with high diastereoselectivity. nih.gov This selectivity arises from the energetically favored chair-like transition state of the sorbonne-universite.frsorbonne-universite.fr sigmatropic rearrangement. organic-chemistry.org
In aldol (B89426) reactions, the facial selectivity of the attacking enolate and the aldehyde electrophile can be controlled to favor one diastereomer over others. msu.edu For enolates derived from chiral ketones or aldehydes related to this compound, the existing stereocenters can direct the approach of the reaction partner, leading to predictable diastereomeric outcomes. msu.edu The use of chelating metals like boron or titanium can enforce a cyclic transition state, further enhancing the diastereoselectivity. msu.eduyoutube.com
Enantioselective Processes and Auxiliary-Based Approaches
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule preferentially. This can be accomplished using chiral catalysts or by temporarily attaching a chiral auxiliary to the substrate. wikipedia.orgsigmaaldrich.com
The ICR methodology has been successfully extended to asymmetric synthesis. By starting with enantioenriched di(allyl) ethers, the chirality can be effectively transferred through the rearrangement to yield enantioenriched γ,δ-unsaturated aldehydes. pitt.eduorganic-chemistry.orgnih.gov This provides a convenient two-step route to asymmetric Claisen rearrangements from simple starting materials. nih.gov
A more general strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org Evans oxazolidinones are a well-known class of auxiliaries that provide excellent stereocontrol in reactions such as alkylations and aldol reactions. youtube.comresearchgate.net An acyl oxazolidinone derived from a carboxylic acid related to this compound could be used to perform highly diastereoselective reactions. The auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered side. youtube.com After the reaction, the auxiliary can be cleaved and recycled. wikipedia.orgsigmaaldrich.com Other auxiliaries, such as pseudoephedrine amides and camphorsultam, operate on similar principles to achieve high levels of asymmetric induction. wikipedia.org
| Auxiliary Type | Key Structural Feature | Typical Application | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Chiral oxazolidinone ring | Aldol reactions, Alkylations | youtube.comresearchgate.net |
| Pseudoephedrine | Derived from (1R,2R)- or (1S,2S)-pseudoephedrine | Alkylation of amide enolates | wikipedia.org |
| Camphorsultam | Based on the camphor (B46023) skeleton | Diels-Alder reactions, Alkylations | wikipedia.org |
| trans-2-Phenylcyclohexanol | Chiral alcohol | Ene reactions | wikipedia.org |
Fundamental Mechanistic Studies of this compound Reactivity
Fundamental studies into the reactivity of this compound, while not extensively documented for this specific molecule, can be inferred from research on structurally similar propargylic alcohols. Mechanistic investigations typically focus on how the electronic nature of the alkyne and the steric bulk of the adjacent quaternary center influence the course of reactions such as oxidations, rearrangements, and additions.
While specific rate constants for reactions involving this compound are not widely reported in the literature, kinetic studies on analogous systems provide significant insight. The steric hindrance imposed by the gem-dimethyl group is a primary determinant of reaction kinetics.
Research on related propargylic alcohols consistently demonstrates that bulky substituents near the reaction center decrease reaction rates. For instance, in the hydration of propargylic alcohols, substrates with bulky groups require longer reaction times to achieve high yields, indicating a slower reaction rate. acs.org This effect is attributed to the steric shield provided by the gem-dimethyl group, which impedes the approach of reagents to the alcohol or alkyne functionalities. researchgate.net In reactions like iodo/hydroarylation, the presence of a gem-dimethyl group on a propargylic sulfide (B99878) was found to be crucial for directing the reaction toward the desired thiochromene product, whereas primary and secondary analogues yielded only byproducts. acs.org
The oxidation of propargylic alcohols is another area where kinetics are heavily influenced by structure. The use of laccase-TEMPO systems for the oxidation of 1-arylprop-2-yn-1-ols shows that reaction times and yields are substrate-dependent, with sterically hindered derivatives often exhibiting different reactivity profiles. uniovi.es
Table 1: Comparison of Reaction Conditions for Propargylic Alcohol Transformations This table illustrates how steric hindrance generally necessitates more forcing conditions or longer reaction times.
| Reaction Type | Substrate | Catalyst/Reagent | Conditions | Yield | Reference |
| Hydration | Alkyl-substituted propargylic alcohols | AgOAc / Ionic Liquid | 80 °C, 1 bar CO₂ | Excellent | acs.org |
| Hydration | Bulky aryl-substituted propargylic alcohol | AgOAc / Ionic Liquid | 80 °C, 1 bar CO₂, longer time | Moderate to Excellent | acs.org |
| Oxidation | 1-Phenylprop-2-yn-1-ol | Laccase/TEMPO | 30 °C, 48 h | Quantitative | uniovi.es |
| Oxidation | Racemic propargylic alcohols | Peroxygenase (rAaeUPO) | 30 °C, 5 h | Good to Excellent | researchgate.net |
The investigation of transition states and intermediates in reactions of this compound relies on both experimental trapping and computational modeling, such as Density Functional Theory (DFT) calculations. chemrxiv.org
Plausible Intermediates in Key Reactions:
Meyer-Schuster Rearrangement: In acid-catalyzed rearrangements, propargylic alcohols are known to form α,β-unsaturated carbonyl compounds. nih.gov For this compound, this would proceed through protonation of the alcohol, elimination of water to form a resonance-stabilized carbocation, and subsequent attack by water at the alkyne, likely via an allene (B1206475) intermediate. Gold-catalyzed rearrangements may involve the formation of allene oxide intermediates or stable boron enolates when boronic acids are used as additives. researchgate.net
Halogenation: Electrophilic halogenation of propargylic alcohols is proposed to proceed through a bridged halonium ion intermediate. nih.gov The regiochemical outcome (i.e., formation of α-haloenones or β-haloenones) is determined by the subsequent rearrangement pathway.
Metal-Catalyzed Reactions: In palladium-catalyzed multicomponent reactions, alkynols can form exocyclic enol ether intermediates, which then participate in cycloadditions. acs.org Rhodium and iridium-catalyzed hydroalkoxylation reactions are understood to proceed via π-coordination of the alkyne to the metal center, followed by sequential nucleophilic attack of the hydroxyl groups. acs.org DFT studies of hydrosilylation reactions suggest that high regioselectivity can arise from critical intermolecular hydrogen bonding between the silyl (B83357) reagent and the propargylic hydroxy group in the transition state. chemrxiv.org
Computational chemistry provides powerful tools for elucidating these transient species. Methods like the nudged elastic band (NEB) can be used to find the minimum energy pathway between reactants and products, thereby identifying the transition state geometry and energy. youtube.com
The gem-dimethyl group at the C2 position of this compound is arguably the most significant substituent influencing its reactivity. This feature introduces substantial steric hindrance, a phenomenon often referred to as the Thorpe-Ingold effect or gem-disubstituent effect, which can favor cyclization reactions and influence the reactivity of adjacent functional groups. acs.orgbeilstein-journals.org
The steric bulk of the gem-dimethyl group directly impacts the accessibility of the neighboring primary alcohol and the propargylic methylene (B1212753) group. This hindrance can:
Decrease Reaction Rates: As discussed in the kinetics section, the bulky group can physically block or slow the approach of reagents, particularly large ones. acs.orgresearchgate.net
Enhance Selectivity: By sterically encumbering one reaction site, the gem-dimethyl group can enhance the selectivity for reaction at a less hindered site. In intramolecular reactions, the fixed bond angles imposed by the quaternary carbon can pre-organize the molecule into a conformation that favors a specific reaction pathway, a crucial aspect of the gem-disubstituent effect. acs.org
Prevent Unwanted Side Reactions: In the iodoarylation of propargyl thioethers, the gem-dimethyl group was shown to be essential for preventing side reactions like sulfur-halogen substitution, enabling the desired cyclization to occur. acs.org
The influence of this steric hindrance is a recurring theme in the chemistry of related compounds. For example, studies on the oxidation of various alcohols show that tertiary alcohols, which have significant steric bulk around the hydroxyl group, often require specific and potent oxidizing agents. uniovi.es Similarly, the formation of oxetanes from homoallylic alcohols can be influenced by steric hindrance, requiring higher temperatures for more substituted systems. beilstein-journals.org
Table 2: Summary of Steric Effects of the Gem-Dimethyl Group
| Chemical Process | Observed Effect of Gem-Dimethyl Group | Mechanistic Rationale | Reference |
| Nucleophilic Attack | Lowers the rate of intermolecular nucleophilic attack. | Steric hindrance impedes the trajectory of the incoming nucleophile. | researchgate.net |
| Intramolecular Cyclization | Favors cyclization pathways over intermolecular reactions or other side reactions. | The gem-dimethyl group restricts bond rotation, favoring conformations conducive to ring closure (Thorpe-Ingold effect). | acs.org |
| Hydrosilylation | Can influence regioselectivity, although may not be strictly required depending on the reagent. | Steric bulk around the alkyne influences the approach and coordination of the catalyst and silyl reagent. | chemrxiv.org |
| Oxidation | Can render the alcohol more resistant to oxidation, requiring harsher conditions or specific catalysts. | Hinders the approach of the oxidizing agent to the hydroxyl group. | uniovi.es |
Iv. Catalytic Applications Involving 2,2 Dimethylpent 4 Yn 1 Ol and Its Derivatives
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. uobabylon.edu.iqsavemyexams.com This allows for mild reaction conditions and high selectivity, making it a powerful tool for fine chemical synthesis.
Palladium catalysts are particularly versatile in promoting carbon-carbon and carbon-heteroatom bond formation.
Annulation Reactions: Palladium-catalyzed annulation reactions provide a direct route to cyclic and polycyclic structures. For instance, a palladium-catalyzed [2 + 2 + 1] annulation involving 3-iodochromones, bridged olefins, and cyclopropenone as a carbon monoxide source has been developed to synthesize chromone-fused cyclopentanones. rsc.org This process involves a sequence of Heck coupling, C(sp²)-H activation, and carbonylation. rsc.org Similarly, palladium catalysis can achieve a [3 + 2] annulation of alkynes with concomitant aromatic ring expansion to form azulenes and pseudoazulenes. pku.edu.cn Another notable application is the dearomative [2 + 2 + 1] carboannulation of 1,7-enynes with aryl diazonium salts and water, yielding spirocyclohexadienone-fused cyclopenta[c]quinolin-4(5H)-ones. rsc.org
Indole (B1671886) Synthesis: The indole scaffold is a common motif in pharmaceuticals and natural products. organic-chemistry.org Palladium-catalyzed reactions offer efficient methods for their synthesis. organic-chemistry.orgnih.govscholaris.ca One approach involves the intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines, which yields 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org This reaction proceeds through the formation of a palladium-hydride species. organic-chemistry.org Another strategy is a domino reaction sequence of intermolecular amination followed by intramolecular direct arylation of anilines with 1,2-dihalo(hetero)arenes to produce functionalized indoles and carbazoles. organic-chemistry.org The use of a palladium/xantphos catalyst system has been shown to be effective in the preparation of N-aryl benzophenone (B1666685) hydrazones, which are precursors for the Fischer indole synthesis. mit.edu
Carboamination: Palladium-catalyzed carboamination reactions allow for the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond across a double or triple bond. nih.gov This has been applied to the synthesis of cyclic sulfamides through the enantioselective carboamination of N-allylsulfamides with aryl or alkenyl bromides. umich.edu The regioselectivity of these reactions can be controlled by the catalyst system, as demonstrated in the synthesis of bis-indoline scaffolds from norbornadiene. d-nb.info A three-component 1,4-carboamination of bromoarenes with diazo compounds and amines has also been developed, proceeding through a palladium-carbene intermediate to form para-substituted anilines. chemrxiv.org
Table 1: Examples of Palladium-Catalyzed Heterocycle Synthesis
| Reaction Type | Starting Materials | Catalyst System (Example) | Product Type | Reference |
|---|---|---|---|---|
| [2+2+1] Annulation | 3-Iodochromones, Bridged Olefins, Cyclopropenone | Pd(OAc)₂, PPh₃ | Chromone Fused Cyclopentanones | rsc.org |
| Indole Synthesis | 2-(1-Alkynyl)-N-alkylideneanilines | Pd(OAc)₂, P(n-Bu)₃ | 2-Substituted-3-(1-alkenyl)indoles | organic-chemistry.org |
| Carboamination | N-Allylsulfamides, Aryl Bromides | [Pd₂(dba)₃], (S)-Siphos-PE | Cyclic Sulfamides | umich.edu |
Copper catalysts are well-known for their utility in coupling reactions. A notable application is the asymmetric copper-catalyzed alkynylallylic dimethylamination. rsc.org This reaction utilizes tetramethyldiaminomethane as a stable and convenient source of dimethylamine (B145610) to construct enantioenriched 1,4-enynes with good yields and regioselectivities. rsc.orgbohrium.combeilstein-journals.org Mechanistic studies have shown that the tertiary amine acts as the nucleophile directly. rsc.orgbohrium.com This method provides an efficient pathway for creating chiral molecules containing both alkyne and amine functionalities. bohrium.comsioc-journal.cn
Rhodium and iridium complexes are powerful catalysts for C-H activation and olefin coordination chemistry. Research has been conducted on the synthesis and characterization of η¹,η²-2,2-dimethylpent-4-en-1-yl complexes of rhodium and iridium. illinois.edunsf.gov These studies have shown that the carbon-carbon double bond of the pentenyl ligand can reversibly decomplex from the metal center. illinois.edunsf.gov For the rhodium complex, heating leads to the activation of a C-H bond on the γ-carbon of the pentenyl ligand, forming a substituted η³-allyl complex. illinois.edunsf.gov
Iridium complexes, in particular, have been investigated for their ability to mediate selective C-H activation. fu-berlin.demdpi.comnih.gov Simple iridium complexes can achieve highly selective ortho-C-H activation in alkylarenes. nih.gov This selectivity arises from the transient insertion of the iridium into a benzylic C-H bond, which then facilitates the insertion into the ortho-C-H bond. nih.govliverpool.ac.uk
Table 2: Rhodium and Iridium Complex Studies
| Metal | Ligand System (Example) | Process Studied | Key Finding | Reference |
|---|---|---|---|---|
| Rhodium | η¹,η²-2,2-dimethylpent-4-en-1-yl, dibenzo[a,e]cyclooctatetraene (DBCOT) | Olefin Decomplexation and C-H Activation | Reversible olefin decomplexation and subsequent C-H activation upon heating. | illinois.edu |
| Iridium | η¹,η²-2,2-dimethylpent-4-en-1-yl, 1,5-cyclooctadiene (B75094) (COD) | Olefin Decomplexation | Synthesis and characterization of the iridium complex. | nsf.gov |
| Iridium | Simple Ir complexes | ortho-C-H Activation | Highly selective activation of ortho-C-H bonds in alkylarenes. | nih.gov |
Ruthenium catalysts, especially the well-defined Grubbs' catalysts, are the workhorses of olefin metathesis. sigmaaldrich.commdpi.comnih.gov These catalysts are known for their tolerance to a wide range of functional groups. sjsu.edursc.org Grubbs' second-generation catalyst, for example, can be used for various metathesis reactions including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). sigmaaldrich.comumicore.com While 2,2-dimethylpent-4-yn-1-ol itself is an enyne, its derivatives can be designed to participate in ene-yne metathesis or other metathesis reactions to form cyclic structures or new carbon-carbon double bonds. The stability and activity of these ruthenium catalysts can be tuned by modifying the N-heterocyclic carbene (NHC) ligands. semanticscholar.orgbeilstein-journals.org
Heterogeneous Catalysis and Supported Catalytic Systems
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which are typically gases or liquids, while the catalyst is a solid. savemyexams.comwikipedia.org This offers significant advantages in industrial processes, such as easier separation of the catalyst from the product and the potential for continuous flow reactions. acs.org
While specific examples of heterogeneous catalysis directly employing this compound are not extensively documented in the provided search results, the principles of supported catalysis are relevant. For instance, ruthenium metathesis catalysts can be immobilized on solid supports like polymers, which can enhance their stability and allow for recycling. sjsu.edu Similarly, palladium catalysts can be supported on various materials to facilitate their use in continuous flow systems for reactions like hydrogenation or cross-coupling, which could be applied to derivatives of this compound.
Investigation of Catalyst Activity, Regioselectivity, and Stereoselectivity
The investigation into the catalytic applications of this compound and its derivatives reveals a landscape of nuanced reactivity, where the choice of catalyst and reaction conditions profoundly influences activity, regioselectivity, and stereoselectivity. While comprehensive studies on this compound itself are not extensively documented in publicly available research, significant insights can be drawn from studies on its isomers and closely related derivatives. These investigations highlight the factors governing the selective functionalization of the propargylic position and the alkyne moiety.
A notable example is the copper-catalyzed enantioselective radical esterification of propargylic C–H bonds in substrates like 4,4-dimethyl-1-arylpent-2-yn-1-ols, which are constitutional isomers of this compound. Research in this area demonstrates the feasibility of achieving high levels of stereocontrol in the formation of chiral propargylic esters. The catalyst system, typically comprising a copper salt and a chiral ligand, is crucial for both high catalytic activity (yield) and high enantioselectivity (enantiomeric ratio, er).
Detailed research findings from the enantioselective benzoyloxylation of various 4,4-dimethyl-1-arylpent-2-yn-1-ol derivatives showcase the impact of electronic and steric factors on the reaction outcome. The use of a copper(I) catalyst in conjunction with a specific chiral ligand has been shown to produce the desired esters in moderate to good yields and with high enantioselectivity.
The following interactive data table summarizes the performance of a Cu(I)-catalyzed system in the benzoyloxylation of various propargylic alcohols. The data illustrates the catalyst's activity and stereoselectivity across a range of substrates with different aromatic substituents.
| Entry | Ar (Aryl Group) | Product | Yield (%) | er (%) |
| 1 | 4-FC₆H₄ | (S)-1-(4-Fluorophenyl)-4,4-dimethylpent-2-yn-1-yl Benzoate | 62 | 91:9 |
| 2 | [1,1'-Biphenyl]-4-yl | (S)-1-([1,1'-Biphenyl]-4-yl)-4,4-dimethylpent-2-yn-1-yl Benzoate | 63 | 92:8 |
| 3 | o-tolyl | (S)-4,4-Dimethyl-1-(o-tolyl)pent-2-yn-1-yl Benzoate | 32 | 90:10 |
| 4 | naphthalen-2-yl | (S)-4,4-Dimethyl-1-(naphthalen-2-yl)pent-2-yn-1-yl Benzoate | 60 | 90:10 |
| 5 | 4-(tert-Butyl)phenyl | (S)-1-(4-(tert-Butyl)phenyl)-4,4-dimethylpent-2-yn-1-yl Benzoate | 46 | 88:12 |
Table based on data from a study on copper-catalyzed enantioselective radical esterification. thieme-connect.com
The data reveals that substrates with both electron-withdrawing (e.g., 4-fluorophenyl) and electron-donating groups, as well as those with extended aromatic systems (e.g., biphenyl (B1667301) and naphthalenyl), are well-tolerated, consistently providing high enantiomeric ratios. thieme-connect.com The somewhat lower yield for the sterically hindered o-tolyl substituted substrate suggests that steric hindrance near the reaction center can impact catalyst activity. thieme-connect.com
In other catalytic transformations, such as hydroboration or hydration, regioselectivity becomes a key consideration. For terminal alkynes like this compound, the addition of reagents can theoretically occur at two different positions of the carbon-carbon triple bond, leading to either Markovnikov or anti-Markovnikov products. The choice of catalyst—whether it is based on rhodium, iridium, or cobalt—plays a pivotal role in directing this selectivity. pku.edu.cnuninsubria.itnih.gov While specific data tables for the hydroboration of this compound are scarce, general principles established for terminal alkynes suggest that bulky ligands on the metal center tend to favor the formation of the linear anti-Markovnikov product due to steric repulsion. uninsubria.it
Furthermore, the oxidation of related propargylic alcohols, such as 4,4-dimethylpent-2-yn-1-ol, to the corresponding ynal has been shown to face challenges in selectivity, with potential for over-oxidation to the carboxylic acid. The choice of the oxidizing agent and reaction conditions is critical to selectively target the desired aldehyde product. For instance, manganese dioxide (MnO₂) and pyridinium (B92312) chlorochromate (PCC) have been used, yielding the aldehyde in modest yields of 30-50%.
These examples from closely related systems underscore the principle that catalyst selection is paramount in controlling the activity and selectivity in reactions involving derivatives of this compound. The interplay between the catalyst's electronic and steric properties and those of the substrate dictates the reaction's efficiency, regiochemical outcome, and the stereochemistry of the resulting products.
V. Advanced Spectroscopic and Computational Characterization of 2,2 Dimethylpent 4 Yn 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 2,2-Dimethylpent-4-yn-1-ol. It provides precise information about the chemical environment of individual atoms, enabling unambiguous structural elucidation and conformational analysis.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for confirming the molecular structure of this compound. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, provide a complete picture of the molecule's carbon-hydrogen framework.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The terminal alkyne proton (H-5) typically appears around 2.0 ppm. openochem.org The methylene (B1212753) protons adjacent to the hydroxyl group (H-1) and the alkyne (H-3) will have characteristic chemical shifts, while the two methyl groups (H-6, H-7) are equivalent and will produce a single, strong signal. The hydroxyl proton (OH) will appear as a broad singlet, the position of which can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the different carbon environments. The sp-hybridized carbons of the alkyne group (C-4 and C-5) are expected to resonate in the 65-85 ppm region. openochem.org The quaternary carbon (C-2), the methylene carbons (C-1 and C-3), and the methyl carbons (C-6 and C-7) will each give a distinct signal, confirming the carbon backbone of the molecule.
Purity assessment is achieved by identifying any unexpected signals in the ¹H or ¹³C NMR spectra, which would indicate the presence of impurities. The integration of signals in the ¹H NMR spectrum can be used to quantify the relative amounts of the main compound and any impurities present.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and analysis of similar structures. | Atom | ¹H NMR | ¹³C NMR | | :--- | :--- | :--- | | Position | Predicted δ (ppm) | Multiplicity | Predicted δ (ppm) | | 1 (-CH₂OH) | ~3.4 | Singlet | ~70 | | 2 (-C(CH₃)₂) | - | - | ~38 | | 3 (-CH₂C≡) | ~2.2 | Doublet | ~29 | | 4 (-C≡CH) | - | - | ~82 | | 5 (≡CH) | ~1.9 | Triplet | ~70 | | 6, 7 (-CH₃) | ~1.1 | Singlet | ~24 | | OH | Variable | Broad Singlet | - |
For more complex derivatives of this compound, or for unambiguous confirmation of assignments, advanced NMR techniques are employed.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools.
COSY experiments establish correlations between coupled protons, helping to trace the connectivity of the hydrogen network, for instance, confirming the coupling between the protons on C-3 and the terminal alkyne proton on C-5.
HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around the quaternary carbon (C-2), showing correlations from the methyl protons (H-6, H-7) to C-1, C-2, and C-3.
Spin Saturation Transfer: This technique is used to study dynamic processes like chemical exchange or to probe spatial proximities. organicchemistrydata.orgglycopedia.eu If a derivative of this compound were to exist in different conformations that are in slow exchange on the NMR timescale, irradiating a specific proton signal of one conformer would lead to a decrease in the intensity of the corresponding proton signal in the other conformer. organicchemistrydata.org This "saturation transfer" allows for the measurement of the exchange rate. organicchemistrydata.org It is also the basis of the Saturation Transfer Difference (STD) NMR experiment, which can be used to identify which parts of a molecule like this are interacting with a larger receptor, such as a protein. nih.govnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. pnnl.gov For this compound, the molecular formula is C₇H₁₂O. nih.govchemscene.com
The calculated monoisotopic mass for this formula is 112.088815 Da. nih.gov HRMS can measure this mass with high precision (typically to within 5 ppm), allowing for the unambiguous confirmation of the elemental composition and distinguishing it from other potential formulas with the same nominal mass.
Table 2: Molecular Formula and Exact Mass Data
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O nih.govchemscene.com |
| Molar Mass | 112.17 g/mol nih.govchemscene.com |
Upon ionization (e.g., by electron ionization), the molecular ion [C₇H₁₂O]⁺• (m/z 112) is formed. Key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): A common fragmentation for compounds with a gem-dimethyl group is the loss of a methyl radical, leading to a stable tertiary carbocation. This would produce a fragment ion at m/z 97.
Loss of the hydroxymethyl radical (•CH₂OH): Cleavage of the C1-C2 bond would result in the loss of the hydroxymethyl radical (mass 31), yielding a fragment ion at m/z 81.
Loss of a propyl radical (•C₃H₅): Cleavage at the C2-C3 bond could lead to the loss of a propargyl radical, also resulting in a fragment at m/z 71.
Formation of the base peak: Similar to other molecules with a t-butyl-like structure, the most stable fragment is often the tertiary carbocation formed by alpha-cleavage. docbrown.infodocbrown.info The loss of the propargyl group (•CH₂C≡CH) would lead to the [C(CH₃)₂CH₂OH]⁺ ion at m/z 73.
Table 3: Predicted MS/MS Fragmentation for [C₇H₁₂O]⁺•
| m/z | Predicted Fragment Ion | Neutral Loss |
|---|---|---|
| 97 | [C₆H₉O]⁺ | •CH₃ |
| 81 | [C₆H₉]⁺ | •CH₂OH |
| 73 | [C₄H₉O]⁺ | •C₃H₃ |
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. The Collision Cross Section (CCS) is a key parameter derived from this technique, representing the effective area of the ion as it interacts with the drift gas.
For many compounds, including this compound, experimental CCS values may not be available. However, computational methods and machine learning algorithms can predict these values with a high degree of accuracy (often with a relative error of 1-3%). mdpi.comjaspershenlab.com The predicted CCS value for the [M+H]⁺ ion of this compound is 105 Ų. nih.gov
These predicted CCS databases are increasingly used in analytical workflows, particularly in metabolomics and complex mixture analysis. jaspershenlab.com They provide an additional identifier, alongside retention time and m/z, to increase confidence in compound identification when authentic standards are not available. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of its primary alcohol and terminal alkyne moieties. The covalent bonds within these groups absorb infrared radiation at specific wavenumbers, causing them to stretch or bend. msu.edu
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| Primary Alcohol | O-H stretch (H-bonded) | 3500-3200 | Strong, Broad |
| Primary Alcohol | C-O stretch | 1260-1050 | Strong |
| Terminal Alkyne | ≡C-H stretch | 3330-3270 | Strong, Sharp |
| Terminal Alkyne | -C≡C- stretch | 2260-2100 | Weak to Medium |
| Alkane | C-H stretch | 3000-2850 | Medium |
| Alkane | C-H bend | 1470-1350 | Medium |
Optical Activity Measurements (Polarimetry) for Chiral Compounds
Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. Molecules that can rotate plane-polarized light are termed "optically active." The parent compound, this compound, is achiral and therefore optically inactive as it possesses a plane of symmetry and cannot exist as enantiomers.
However, chemical modifications to this compound can introduce chirality into its derivatives. For such chiral derivatives, polarimetry becomes an essential tool for characterization. The measurement of optical activity provides information on the enantiomeric composition of a sample. Enantiomers are non-superimposable mirror images of a chiral molecule. soton.ac.uk One enantiomer will rotate plane-polarized light in a clockwise direction, known as dextrorotatory (+), while its mirror image will rotate light in a counter-clockwise direction by an equal magnitude, known as levorotatory (-). An equal mixture of both enantiomers, called a racemic mixture, will not rotate plane-polarized light and is optically inactive.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For chiral derivatives of this compound that can be crystallized, this method is the definitive standard for determining both relative and absolute stereochemistry. nih.gov
By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map of the molecule can be generated. This map allows for the unambiguous assignment of the spatial arrangement of all atoms, confirming the molecule's connectivity and its specific stereochemical configuration. nih.govlibretexts.org This technique is particularly crucial in pharmaceutical development and complex organic synthesis where the specific three-dimensional structure of a molecule dictates its biological activity. soton.ac.uk The successful application of this method hinges on the ability to grow a high-quality single crystal of the compound of interest. nih.gov
Chromatographic Techniques for Separation and Purity Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. It is highly effective for assessing the purity of this compound and its non-volatile derivatives.
For chiral derivatives, a specialized form of HPLC known as chiral HPLC is indispensable for separating enantiomers and determining the enantiomeric excess (ee) of a sample. csfarmacie.cz This is achieved by using a chiral stationary phase (CSP). phenomenex.com The CSP is composed of a single enantiomer of a chiral molecule that is bonded to the surface of the support material in the column. phenomenex.com As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and their subsequent separation. phenomenex.com This method is more direct and often preferred over derivatization techniques for determining enantiomeric purity. nih.gov
Interactive Data Table: Comparison of HPLC Techniques
| Technique | Stationary Phase | Analyte Type | Primary Application for this compound & Derivatives |
| Normal-Phase HPLC | Polar (e.g., silica) | Non-polar compounds | Purity analysis of less polar derivatives |
| Reverse-Phase HPLC | Non-polar (e.g., C18) | Polar compounds | Purity analysis of this compound and its polar derivatives |
| Chiral HPLC | Chiral Selector | Enantiomers | Separation of enantiomers and determination of enantiomeric excess for chiral derivatives |
Gas Chromatography (GC) is a common analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. notulaebotanicae.ro Given its volatility, this compound is well-suited for GC analysis. This method is primarily used to determine the purity of the compound and to analyze the composition of volatile reaction mixtures during its synthesis or derivatization.
In a GC system, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long capillary column. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating and identifying the components of a mixture. nih.govresearchgate.net
Computational Chemistry Approaches
Computational chemistry utilizes computer simulations to solve chemical problems, providing valuable insights into molecular structures, properties, and reactivity. Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. youtube.comscirp.org
For this compound and its derivatives, DFT calculations can be employed to:
Optimize Molecular Geometry: Predict the most stable three-dimensional conformation of the molecule.
Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies to aid in the interpretation of experimental IR spectra.
Analyze Electronic Properties: Determine the distribution of electron density and calculate the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These calculations help in understanding the molecule's reactivity. nih.gov
Investigate Reaction Mechanisms: Model the pathways of chemical reactions involving the compound, helping to understand stereochemical outcomes and reaction kinetics.
These computational tools complement experimental data, providing a deeper understanding of the molecule's behavior at an atomic level. nih.govmdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure and properties of molecules like this compound. rsc.org This method offers a balance between computational cost and accuracy, making it suitable for calculating ground-state geometries, vibrational frequencies, and electronic properties. DFT calculations typically precede more advanced computational studies by providing an optimized molecular structure.
For this compound, DFT calculations would be employed to determine the most stable geometric conformation by minimizing the energy of the system. Key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained. These computed parameters provide a detailed three-dimensional picture of the molecule. For instance, the calculations would confirm the linear geometry of the C≡C-H fragment, a characteristic feature of terminal alkynes. unacademy.com
Furthermore, DFT is used to compute various electronic properties that are crucial for understanding the molecule's stability and reactivity. These include the distribution of electron density, the molecular dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The analysis of the electronic structure helps in identifying electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic or nucleophilic attack. rsc.orgresearchgate.netresearchgate.net
Below are illustrative tables representing the kind of data that would be generated from DFT calculations on this compound, typically using a functional like B3LYP with a 6-31G(d,p) basis set.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C≡C | 1.21 Å |
| Bond Length (Å) | C-C (sp-sp3) | 1.47 Å |
| Bond Length (Å) | C-C (gem-dimethyl) | 1.54 Å |
| Bond Length (Å) | C-O | 1.43 Å |
| Bond Angle (°) | C-C≡C | 178.5° |
| Bond Angle (°) | C-C-C (backbone) | 112.0° |
| Bond Angle (°) | C-C-O | 109.5° |
| Property | Predicted Value |
|---|---|
| Energy of HOMO | -6.8 eV |
| Energy of LUMO | +1.5 eV |
| HOMO-LUMO Gap (Energy Gap) | 8.3 eV |
| Dipole Moment | 1.9 D |
| Total Energy | -271.5 Hartrees |
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics and interactions with the environment. youtube.com For a flexible molecule like this compound, MD simulations can map out its conformational landscape by simulating the atomic motions over time. rsc.org
These simulations also provide insight into intermolecular interactions. For example, an MD study could characterize the hydrogen bonding network formed between the hydroxyl group of this compound and surrounding water molecules. researchgate.netnih.gov The strength, lifetime, and geometry of these hydrogen bonds are critical for understanding its solubility and behavior in protic solvents. Such simulations rely on force fields (e.g., OPLS-AA, TraPPE-UA) to define the potential energy of the system. rsc.org
The table below illustrates the type of results obtained from analyzing the conformational space of this compound via MD simulations.
| Conformer | Dihedral Angle (O-C2-C3-C4) | Dihedral Angle (C2-C3-C4-C5) | Relative Population (%) | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Anti-Gauche | ~180° | ~60° | 45% | 0.00 |
| Gauche-Gauche | ~60° | ~60° | 25% | 0.45 |
| Anti-Anti | ~180° | ~180° | 15% | 0.80 |
| Gauche-Anti | ~60° | ~180° | 15% | 0.85 |
Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. ucsb.eduwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energies and spatial distributions of these orbitals, often calculated using DFT, provide powerful insights into a molecule's reactivity. researchgate.net
For this compound, FMO analysis helps to identify the most reactive sites. The HOMO is expected to be primarily located on the π-system of the carbon-carbon triple bond, as these are the highest-energy electrons in the molecule. This indicates that the alkyne group is the primary site for reaction with electrophiles (electron-seeking species). The interaction would involve the donation of electron density from the alkyne's HOMO to the electrophile's LUMO. msu.edulibretexts.org
Conversely, the LUMO represents the region most susceptible to nucleophilic attack (attack by an electron-rich species). For this compound, the LUMO is likely to have significant contributions from the σ* orbitals of the C-O and acetylenic C-H bonds. An attack by a nucleophile would involve the interaction of the nucleophile's HOMO with the molecule's LUMO. The energy gap between the HOMO and LUMO is also a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. acs.org
The table below summarizes the FMO characteristics for this compound and their implications for its chemical behavior.
| Orbital | Primary Location | Predicted Reactivity | Example Reaction |
|---|---|---|---|
| HOMO | C≡C π-bonds | Nucleophilic; reacts with electrophiles | Electrophilic addition of HBr across the triple bond |
| LUMO | Acetylenic C-H σ* orbital | Electrophilic; site of deprotonation by strong bases | Formation of an acetylide anion with NaNH₂ |
| LUMO | C-O σ* orbital | Electrophilic; potential site for nucleophilic substitution (if OH is converted to a good leaving group) | Sₙ2 reaction after conversion of OH to OTs |
Lack of Specific Research Data for this compound within the Requested Framework
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific, publicly available research detailing the applications of this compound within the precise framework requested. The highly specific nature of the user's outline—focusing on its role as a precursor to PPARδ/PPARα agonists, its use as a specific intermediate in named drug candidate syntheses, its contribution to combinatorial chemistry libraries, and its application in the total synthesis of complex polycyclic architectures and biomimetic syntheses—does not align with the currently published research on this particular compound.
While the structural features of this compound, such as its terminal alkyne and neopentyl-like quaternary center, suggest its potential utility as a building block in complex organic synthesis, there is no direct evidence in the reviewed literature to substantiate its use in the specific areas outlined. The existing research landscape does not provide the detailed findings, data tables, or explicit examples required to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure.
Therefore, it is not possible to construct the article as requested without resorting to speculation or presenting generalized information that would not be specific to this compound, thereby failing to meet the core requirements of the instructions. The available scientific data is insufficient to populate the specified sections and subsections with the required level of detail and accuracy.
Vi. Applications of 2,2 Dimethylpent 4 Yn 1 Ol As a Versatile Building Block in Complex Molecular Synthesis
Contributions to Materials Science
The dual functionality of 2,2-dimethylpent-4-yn-1-ol offers significant potential in the development of advanced materials. The terminal alkyne and primary alcohol groups can be independently or concertedly utilized to synthesize polymers and organometallic complexes with tailored properties.
Monomeric Units for Polymer Synthesis
While specific studies on the homopolymerization of this compound are not extensively documented, the chemistry of substituted acetylenes suggests its potential as a monomeric unit for polymer synthesis. The polymerization of terminal alkynes can be achieved through various methods, including metathesis and catalytic polymerization, often employing transition metal catalysts.
Rhodium-based catalysts, for instance, are well-known for their ability to polymerize monosubstituted acetylenes, including those with functional groups like hydroxyls. These catalysts can facilitate the formation of conjugated polyacetylenes with interesting optical and electronic properties. The sterically hindered nature of this compound might influence the polymerization process, potentially leading to polymers with specific helical structures or altered solubility and thermal characteristics.
Another promising avenue for the polymerization of this compound is through Ring-Opening Metathesis Polymerization (ROMP). Although ROMP is traditionally used for cyclic olefins, variations of this technique can be applied to cyclic alkynes. While this compound is an acyclic monomer, it could potentially be converted into a cyclic derivative or used in copolymerizations with cyclic monomers to introduce its specific functionalities into the polymer chain. The resulting polymers would possess pendant hydroxyl groups, which can be further modified to tune the material's properties for specific applications, such as coatings, adhesives, or drug delivery systems.
The table below summarizes potential polymerization methods for acetylenic monomers like this compound.
| Polymerization Method | Catalyst Type | Potential Polymer Properties |
| Catalytic Polymerization | Rhodium(I) complexes | Conjugated backbone, potential for controlled molecular weight and stereoregularity. |
| Metathesis Polymerization | Molybdenum or Tungsten alkylidynes | Polyenes with interesting electronic and optical properties. |
| Ring-Opening Metathesis Polymerization (of derivatives) | Grubbs' or Schrock catalysts | Functionalized polymers with tunable properties through post-polymerization modification. |
Ligands in Organometallic Complexes for Advanced Materials (e.g., CVD Precursors)
The terminal alkyne and hydroxyl functionalities of this compound make it a suitable candidate for use as a ligand in the synthesis of organometallic complexes. These complexes can have applications in catalysis and as precursors for Chemical Vapor Deposition (CVD), a technique used to deposit thin films of materials onto substrates.
The analogous compound, 2,2-dimethylpent-4-en-1-ol, has been successfully used to synthesize rhodium and iridium complexes. Research has shown that the pentenyl ligand in these complexes can coordinate to the metal center through both the carbon-metal sigma bond and the pi-bond of the double bond illinois.edu. This suggests that this compound could similarly form stable complexes with various transition metals, with the alkyne moiety participating in the coordination.
The table below outlines the key features of ligands for CVD precursors and how this compound aligns with them.
| Desired Property for CVD Precursor Ligand | Relevance of this compound |
| Volatility | The molecular weight and structure suggest it could form volatile complexes. |
| Thermal Stability | The gem-dimethyl group can enhance the stability of the metal-ligand bond. |
| Clean Decomposition | The ligand should decompose without incorporating impurities into the deposited film. |
| Functionality for Metal Coordination | The terminal alkyne and hydroxyl groups provide versatile coordination sites. |
Applications in Agrochemical and Fine Chemical Synthesis
Acetylenic compounds are important intermediates in the synthesis of a wide range of fine chemicals, including pharmaceuticals and agrochemicals. The reactivity of the triple bond allows for various transformations, such as additions, cycloadditions, and coupling reactions, making them valuable building blocks.
While direct applications of this compound in the synthesis of commercial agrochemicals are not widely reported, its structural motifs are present in some biologically active molecules. The hindered nature of the hydroxyl group and the presence of the terminal alkyne could be exploited to construct complex molecular scaffolds with potential herbicidal, insecticidal, or fungicidal properties.
In the realm of fine chemical synthesis, hindered acetylenic alcohols can serve as precursors to a variety of valuable compounds. For instance, a structurally similar compound, 4-pentyn-1-ol, has been utilized in the synthesis of fentanyl derivatives, a class of potent synthetic opioids. This suggests that this compound could potentially be employed in the synthesis of other complex, biologically active molecules. The gem-dimethyl group can impart specific conformational constraints and metabolic stability to the final products.
Vii. Future Research Directions and Emerging Opportunities for 2,2 Dimethylpent 4 Yn 1 Ol
Exploration of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2,2-Dimethylpent-4-yn-1-ol and its derivatives is expected to align with the principles of green chemistry, focusing on efficiency, safety, and minimal environmental impact. Research in this area will likely target the reduction of hazardous reagents, the use of recyclable catalysts, and the implementation of solvent-free or aqueous reaction media. nih.govoiccpress.com
Key opportunities include:
Catalyst Development: The design of heterogeneous catalysts, such as metal nanoparticles supported on materials like silica (B1680970) or graphitic carbon, could facilitate easier separation and recycling, enhancing the sustainability of synthetic processes involving this alkynol. nih.gov
Alternative Energy Sources: Exploring photochemical or mechanochemical methods for the synthesis and transformation of this compound could lead to milder reaction conditions and reduced energy consumption. Photochemical C-H annulation strategies, for instance, have been shown to be effective for creating complex structures from simple alkynes and aldehydes under mild conditions. acs.org
| Sustainable Approach | Description | Potential Advantage | Relevant Research Area |
|---|---|---|---|
| Heterogeneous Catalysis | Employing solid-phase catalysts (e.g., polymer-supported or metal-organic frameworks) that can be easily filtered and reused. | Reduced catalyst waste, simplified purification, and potential for continuous flow processes. nih.gov | Catalyst design, materials science |
| Aqueous Synthesis | Utilizing water as a reaction solvent, which is non-toxic, non-flammable, and inexpensive. | Greatly improved safety and environmental profile compared to volatile organic solvents. nih.gov | Green chemistry, reaction engineering |
| Metal-Free Catalysis | Using organocatalysts or other non-metal systems to avoid contamination of products with toxic heavy metals. | Reduced toxicity of final products, particularly important for pharmaceutical applications. nih.gov | Organocatalysis, organic synthesis |
| Photochemical Methods | Using light to initiate chemical reactions, often allowing for transformations that are difficult to achieve with thermal methods. | Mild reaction conditions, high selectivity, and access to unique reactive intermediates. acs.org | Photochemistry, radical chemistry |
Discovery of New Catalytic Transformations with Enhanced Selectivity
The terminal alkyne in this compound is a highly versatile functional group for catalytic transformations. Future research will undoubtedly focus on discovering novel catalytic systems that can functionalize this moiety with high levels of chemo-, regio-, and stereoselectivity.
Emerging areas for exploration include:
Selective Coupling Reactions: Copper-catalyzed systems could enable the selective heterocoupling of this compound with other terminal alkynes to produce unsymmetrical 1,3-diynes, which are valuable structures in materials science and medicinal chemistry. acs.org
Difunctionalization of the Alkyne: Advanced catalytic methods, such as photoredox-Ni dual catalysis, could achieve the intermolecular alkylarylation of the alkyne, simultaneously installing two different carbon groups across the triple bond with high stereoselectivity. researchgate.net
Borylation Reactions: Organocatalytic systems can promote the selective mono-, di-, or triboration of terminal alkynes, transforming this compound into valuable organoboron reagents that are themselves platforms for further diversification. acs.org Nickel catalysis can also achieve asymmetric anti-stereoselective borylcarbofunctionalization, creating multiple stereocenters in a single step. dicp.ac.cn
| Catalytic System | Transformation | Potential Product Class | Significance |
|---|---|---|---|
| Copper(I)/TMEDA | Aerobic Oxidative Heterocoupling | Unsymmetrical 1,3-Diynes | Access to conjugated systems for materials and biologically active molecules. acs.org |
| Phosphazene Organocatalyst | Dehydrogenative Boration | 1-Boryl Alkynes / 1,1-Diboryl Alkenes | Formation of versatile organoboron intermediates for cross-coupling reactions. acs.org |
| Iridium/Nickel Dual Catalysis | Alkylarylation | Trisubstituted Alkenes | Efficient construction of highly substituted and functionalized alkenes. researchgate.net |
| Nickel/Chiral Diamine Ligand | Asymmetric Borylalkylation | Enantioenriched Alkenyl Esters | Creates complex, chiral molecules with high stereocontrol. dicp.ac.cn |
Deeper Mechanistic Understanding and Stereocontrol Strategies
A fundamental understanding of reaction mechanisms is paramount for the development of highly selective and efficient synthetic methods. Future work should involve detailed mechanistic studies of reactions involving this compound, using techniques such as kinetic analysis, isotopic labeling, and computational chemistry. nih.gov For example, understanding the stepwise mechanism of electrophilic alkyne cyclizations can inform how to control the outcome of these powerful ring-forming reactions. acs.orgnih.gov
A particularly important area of future research is stereocontrol. The quaternary carbon atom bearing the two methyl groups is a prochiral center. This means that reactions at adjacent positions can lead to the formation of a new stereocenter, and without proper control, a mixture of enantiomers or diastereomers will result. egrassbcollege.ac.in
Strategies for future investigation include:
Asymmetric Catalysis: Developing chiral catalysts that can differentiate between the two prochiral faces of the molecule during a reaction. This is crucial for the enantioselective synthesis of biologically active compounds, where only one enantiomer typically exhibits the desired therapeutic effect.
Substrate Control: Modifying the hydroxyl group of this compound with a chiral auxiliary could direct the stereochemical outcome of subsequent reactions on the alkyne.
Enzyme-Mediated Reactions: Utilizing enzymes (biocatalysis) to perform selective transformations on the molecule with perfect stereospecificity.
| Concept | Description | Potential Outcome |
|---|---|---|
| Prochirality | The gem-dimethyl carbon is prochiral. Reaction at an adjacent center can create a chiral molecule. egrassbcollege.ac.in | Formation of a racemic (50:50) mixture of enantiomers in the absence of stereocontrol. |
| Enantioselective Reaction | A reaction that preferentially forms one enantiomer over the other. alchemyst.co.uk | Production of a single, desired enantiomer, which is critical for drug development. |
| Diastereoselective Reaction | A reaction that preferentially forms one diastereomer over others when more than one stereocenter is formed. alchemyst.co.uk | Control over the relative 3D arrangement of atoms in more complex molecules. |
Expansion of Applications in Chemical Biology and Drug Discovery
The terminal alkyne functionality makes this compound an ideal candidate for use in "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. sigmaaldrich.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, forming a stable triazole ring to link two molecular fragments. ijpsjournal.com
Emerging opportunities in this domain include:
Bioconjugation: Using this compound as a molecular tag to attach to biomolecules like proteins or nucleic acids. The alkyne handle allows for covalent linkage to azide-modified biological targets, enabling their study and visualization. nih.gov
Fragment-Based Drug Discovery: The compound can serve as a starting point or "fragment" in the design of new therapeutic agents. The core structure can be elaborated by attaching other molecular fragments via the alkyne or alcohol, rapidly generating a library of diverse compounds for high-throughput screening.
Polymer and Materials Science: The click reaction can be used to functionalize polymers or surfaces. This compound could be incorporated into polymer chains or attached to solid supports, imparting new properties to the material. ijpsjournal.com
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Future research directions integrating AI and ML include:
Reaction Outcome Prediction: Training neural networks on databases of alkyne reactions to predict the most likely product of a novel transformation involving this compound under a given set of conditions. mit.edunih.govacs.org Studies have shown that trained models can predict the major product with high accuracy. nih.gov
Retrosynthesis Planning: Employing AI-driven retrosynthesis tools to design the most efficient and cost-effective synthetic routes to complex target molecules derived from this compound. researchgate.netgrace.com These platforms can suggest novel pathways that a human chemist might overlook. chemcopilot.com
Optimization of Reaction Conditions: Using ML algorithms to rapidly screen a vast "reaction space" of catalysts, solvents, temperatures, and concentrations to identify the optimal conditions for a desired transformation, maximizing yield and selectivity while minimizing experimental effort.
| AI/ML Application | Function | Impact on Research |
|---|---|---|
| Forward Reaction Prediction | Given reactants and conditions, predicts the major product(s). mit.edu | Reduces failed experiments by vetting synthetic steps in silico before entering the lab. |
| Computer-Aided Synthesis Planning (CASP) | Works backward from a complex target to suggest simple, available starting materials. grace.com | Accelerates the design of synthetic routes to novel derivatives of this compound. |
| Reaction Optimization | Identifies the optimal reaction parameters (e.g., temperature, catalyst) for highest yield and selectivity. | Minimizes resource and time expenditure during methods development. |
| Virtual Screening | Predicts the potential biological activity of virtual libraries of compounds derived from this compound. | Prioritizes which derivatives to synthesize for drug discovery programs. |
Q & A
Q. What are the optimal synthetic routes for 2,2-dimethylpent-4-yn-1-ol?
The synthesis typically involves alkyne introduction via propargylation or Sonogashira coupling, followed by reduction. For example, a modified approach from the reduction of 2,2-dimethylpent-4-ynoic acid using LiAlH₄ (LAH) in anhydrous ether at 0°C under inert conditions can yield the target alcohol. Reaction monitoring via thin-layer chromatography (TLC) and purification via flash column chromatography (hexane/ethyl acetate gradients) are critical steps to isolate the volatile product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H NMR : Key peaks include the terminal alkyne proton (δ ~2.0–2.5 ppm, split due to coupling with adjacent methyl groups) and the hydroxyl proton (δ ~1.8 ppm, broad after D₂O exchange).
- IR : Strong absorption for the alkyne C≡C stretch (~2100–2260 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹).
- GC-MS : Molecular ion peak at m/z 114.19 (molecular weight) and fragmentation patterns confirming the alkyne and dimethyl groups .
Q. How should this compound be stored to ensure stability?
Store at 2–8°C in airtight, amber glass containers under inert gas (e.g., argon) to prevent oxidation of the alkyne and hydroxyl groups. Volatility requires careful handling during solvent removal under reduced pressure .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of alkyne functionalization in this compound?
The electron-withdrawing effect of the hydroxyl group directs alkyne reactivity in cross-coupling reactions (e.g., Sonogashira). Computational studies (DFT) can model charge distribution, showing higher electron density at the terminal alkyne carbon, favoring nucleophilic attack. Experimental validation via kinetic isotope effects or substituent studies is recommended .
Q. How can computational modeling predict biomolecular interactions of this compound?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can assess interactions with enzymes like cytochrome P450. The alkyne moiety may act as a Michael acceptor, while hydroxyl groups participate in hydrogen bonding. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
Q. What contradictions exist in reported reactivity data for alkyne-containing alcohols like this compound?
Discrepancies in catalytic hydrogenation yields (e.g., Lindlar vs. Adams catalyst) arise from steric hindrance by dimethyl groups. Comparative studies show Lindlar catalysts (poisoned Pd) achieve partial reduction to cis-alkenes, while Adams catalyst (PtO₂) may over-reduce to alkanes. Control experiments with deuterated solvents clarify mechanistic pathways .
Q. How does stereoelectronic effects influence its reactivity in click chemistry applications?
The alkyne’s linear geometry and sp-hybridization enhance reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Steric bulk from dimethyl groups slows kinetics, requiring optimized ligand systems (e.g., TBTA) to accelerate triazole formation. Monitor via real-time FTIR or Raman spectroscopy .
Methodological Tables
Table 1: Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Starting Material | 2,2-Dimethylpent-4-ynoic acid | |
| Reducing Agent | LiAlH₄ (2.2 equiv) | |
| Solvent | Anhydrous Et₂O | |
| Purification | Hexane/EtOAc (8:2) |
Table 2: Comparative Reactivity of Structural Isomers
| Compound | Functional Groups | Reactivity with H₂/Pd |
|---|---|---|
| This compound | Alkyne, hydroxyl | Partial (cis-alkene) |
| 2,2-Dimethylpent-4-en-1-ol | Alkene, hydroxyl | Full (alkane) |
| 3-Methylpent-4-yn-1-ol | Alkyne, hydroxyl | Rapid (triazole) |
Key Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
